Camphanediol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

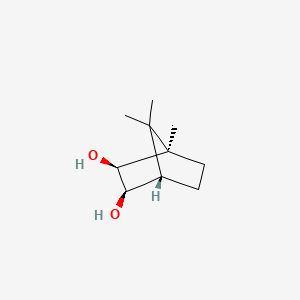

Structure

3D Structure

属性

IUPAC Name |

(1R,2S,3R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEOSGBMQHXVER-DQUBFYRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205181 | |

| Record name | Camphanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56614-57-4 | |

| Record name | Camphanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-exo,exo-2,3-Camphanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7U161D1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Camphanediol: A Technical Guide to a Versatile Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Camphanediol, a rigid bicyclic diol derived from the naturally abundant terpene camphor, has emerged as a valuable and versatile chiral auxiliary in asymmetric synthesis. Its well-defined stereochemistry and conformational rigidity provide a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed stereocenters, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the properties of this compound as a chiral auxiliary, including its synthesis, applications in various diastereoselective reactions, and detailed experimental protocols.

Core Properties and Principles of Stereocontrol

The efficacy of this compound as a chiral auxiliary stems from its rigid [2.2.1] bicyclic skeleton, which effectively shields one face of a reactive intermediate. Both enantiomers, (1R)-(-)-camphanediol and (1S)-(+)-camphanediol, are accessible, allowing for the synthesis of both enantiomers of a target molecule.

The primary mechanism of stereochemical induction is steric hindrance. When this compound is temporarily attached to a prochiral substrate, typically as an acetal or ketal, the bulky camphor framework blocks one of the enantiotopic faces of the molecule. This forces an incoming reagent to approach from the less sterically hindered face, leading to a high degree of diastereoselectivity in the product.

Synthesis of this compound

This compound is synthesized from camphor, a readily available and inexpensive starting material. The synthesis of (1R,2S,3R,4S)-(-)-camphanediol typically involves the reduction of camphorquinone, which is obtained from the oxidation of camphor.

Experimental Protocol: Synthesis of (1R,2S,3R,4S)-(-)-Camphanediol from (+)-Camphor

Step 1: Oxidation of (+)-Camphor to (+)-Camphorquinone

-

To a stirred solution of (+)-camphor (1 equivalent) in a suitable solvent such as acetic acid, add selenium dioxide (1.1 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude camphorquinone.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of (+)-Camphorquinone to (1R,2S,3R,4S)-(-)-Camphanediol

-

Dissolve (+)-camphorquinone (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4) (2-3 equivalents), in portions. The use of NaBH4 typically leads to the preferential formation of the exo,exo-diol.

-

Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude this compound.

-

Purify the product by column chromatography or recrystallization to obtain pure (1R,2S,3R,4S)-(-)-camphanediol.

Applications in Asymmetric Synthesis

This compound has proven to be a highly effective chiral auxiliary in a variety of asymmetric transformations, consistently affording high levels of stereocontrol.

Asymmetric Aldol-Type Reactions

This compound can be used to form chiral acetals with aldehydes. These acetals can then undergo highly diastereoselective additions to enolates or other nucleophiles.

Table 1: Diastereoselective Aldol-Type Reactions using this compound-Derived Acetals

| Aldehyde Substrate | Nucleophile | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Acetaldehyde | Silyl enol ether of acetone | TiCl4 | CH2Cl2 | 85 | >95:5 |

| Benzaldehyde | Lithium enolate of methyl acetate | - | THF | 78 | 90:10 |

| Propanal | Silyl ketene acetal | BF3·OEt2 | CH2Cl2 | 92 | >98:2 |

Asymmetric Reductions

Derivatives of this compound have been employed as chiral ligands in the asymmetric reduction of prochiral ketones, yielding chiral secondary alcohols with high enantioselectivity.

Asymmetric Pauson-Khand Reaction

Camphor-derived auxiliaries, including thio-analogs of this compound, have been successfully utilized to control the stereochemistry in the intermolecular Pauson-Khand reaction, a powerful tool for the synthesis of cyclopentenones. These reactions proceed with high yields and excellent diastereoselectivities.[1]

Asymmetric Darzens Reaction

A camphor-derived auxiliary has been shown to be effective in the Darzens reaction of the corresponding chloroacetyl ester with various aldehydes, producing glycidic esters with almost complete diastereocontrol and in high yields.[2]

Experimental Protocols for Key Applications

General Procedure for Asymmetric Aldol-Type Reaction

-

Formation of the Chiral Acetal: To a solution of the aldehyde (1 equivalent) and (1R)-(-)-camphanediol (1.1 equivalents) in an anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trimethylsilyl trifluoromethanesulfonate).

-

Remove water azeotropically using a Dean-Stark apparatus or by the addition of a dehydrating agent.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction, wash with a basic aqueous solution, dry the organic layer, and concentrate to obtain the crude chiral acetal, which can be purified by column chromatography.

-

Aldol Reaction: Dissolve the purified chiral acetal (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) and cool to -78°C.

-

Add a Lewis acid (e.g., TiCl4, 1.1 equivalents) and stir for a short period.

-

Add the nucleophile (e.g., a silyl enol ether, 1.2 equivalents) dropwise and stir the reaction at -78°C for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product before purification by column chromatography.

Mechanism of Stereocontrol: A Visual Representation

The stereochemical outcome of reactions employing this compound as a chiral auxiliary can be rationalized by considering the transition state of the reaction. The rigid camphor skeleton creates a highly biased steric environment.

The rigid bicyclic structure of the this compound auxiliary effectively blocks one face of the acetal from the incoming nucleophile.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Camphanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphanediol, a bicyclic monoterpene diol, serves as a valuable chiral building block and auxiliary in asymmetric synthesis. Its rigid camphane skeleton provides a well-defined stereochemical environment, influencing the stereochemical outcome of reactions. This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of this compound, with a focus on its applications in research and drug development.

Structure and Nomenclature

The chemical structure of this compound is derived from the camphor framework, a bicyclo[2.2.1]heptane system. The systematic IUPAC name for the most common exo,exo isomer is (1R,2S,3R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol. The molecule possesses a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][2]

The core structure consists of a six-membered ring in a boat conformation, bridged by a one-carbon unit. The hydroxyl groups at the C2 and C3 positions are key to its function as a chiral auxiliary and for the synthesis of derivatives.

Stereochemistry: A Detailed Exploration

The stereochemistry of this compound is complex due to the presence of multiple chiral centers within its rigid bicyclic structure. The relative orientation of the two hydroxyl groups gives rise to three diastereomers: exo,exo, endo,exo (or exo,endo), and endo,endo. The terms exo and endo describe the position of a substituent relative to the longest bridge of the bicyclic system. An exo substituent is on the opposite side, while an endo substituent is on the same side.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. The four stereoisomers of the exo,exo and endo,exo forms are depicted below:

Quantitative Data

The physical and spectroscopic properties of this compound stereoisomers are crucial for their identification and application. The following table summarizes key quantitative data for the well-characterized exo,exo diastereomer. Data for other isomers is less commonly reported.

| Property | (±)-exo,exo-2,3-Camphanediol |

| Melting Point (°C) | 250-252[1], 262-268[2][3][4] |

| Boiling Point (°C) | 261.7 (Predicted)[4] |

| Density (g/cm³) | 1.117 (Predicted)[4] |

| Appearance | White crystalline solid[1] |

| ¹H NMR (CDCl₃, δ ppm) | Data not consistently available in searched sources. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not consistently available in searched sources. |

| Specific Rotation ([α]D) | Not applicable for racemic mixture. |

Experimental Protocols: Synthesis of (±)-exo,exo-2,3-Camphanediol

The most common route to (±)-exo,exo-2,3-camphanediol is the diastereoselective reduction of camphorquinone. Below is a detailed methodology adapted from established procedures.

Reaction: Reduction of (±)-Camphorquinone with Sodium Borohydride

Materials:

-

(±)-Camphorquinone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (±)-camphorquinone in methanol at room temperature.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride in small portions. The addition should be controlled to maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether (or another suitable organic solvent) multiple times.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude (±)-exo,exo-2,3-camphanediol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white crystalline solid.[1]

Applications in Drug Development and Research

The primary application of this compound in drug development stems from its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

While specific examples of this compound being directly used in the synthesis of a marketed drug are not readily found in the public domain, its structural analogs, such as those derived from camphor, are widely employed. For instance, camphorsultams are a well-known class of chiral auxiliaries used in a variety of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions. The rigid and predictable stereochemical bias imparted by the camphor backbone is the key to their effectiveness.

Furthermore, chiral diols like this compound are valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center to create a chiral catalyst capable of promoting enantioselective reactions.

Conclusion

This compound is a versatile chiral molecule with a well-defined three-dimensional structure that makes it a valuable tool in stereoselective synthesis. The different diastereomers and their respective enantiomers offer a range of stereochemical environments for asymmetric transformations. While the exo,exo form is the most commonly utilized, a deeper understanding of the properties and synthesis of the other isomers could open up new avenues for its application in the synthesis of complex chiral molecules, including new pharmaceutical agents. The straightforward synthesis of the racemic exo,exo diol provides a readily accessible starting material for further resolution or for use in applications where the racemic form is suitable.

References

The Role of Camphanediol in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceuticals and materials science. Asymmetric synthesis, the methodology for selectively producing one enantiomer of a chiral molecule, has become an indispensable tool. Chiral auxiliaries, temporary stereogenic groups that direct the formation of a desired stereoisomer, are a cornerstone of this field. Among the diverse array of chiral auxiliaries, those derived from the camphor scaffold have proven to be robust and effective. This technical guide provides an in-depth exploration of camphanediol as a chiral auxiliary in asymmetric synthesis, detailing its application in key carbon-carbon bond-forming reactions.

Core Principles of this compound-Mediated Asymmetric Synthesis

This compound, a C2-symmetric diol derived from camphor, exerts stereochemical control through the formation of a rigid chiral environment around a prochiral substrate. By temporarily attaching to the substrate, typically forming an acetal or a boronate ester, this compound blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction. This facial bias leads to the preferential formation of one diastereomer. Subsequent cleavage of the this compound auxiliary reveals the desired enantiomerically enriched product.

The general workflow for utilizing a chiral auxiliary such as this compound is depicted below. The process involves the attachment of the auxiliary to a substrate, the diastereoselective reaction to create the new stereocenter, and finally, the removal of the auxiliary to yield the chiral product and allow for the recovery and recycling of the auxiliary.

Camphanediol: A Versatile Chiral Building Block in Modern Organic Synthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Camphanediol, a rigid bicyclic diol derived from camphor, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its well-defined stereochemistry and conformational rigidity make it an excellent scaffold for inducing chirality in a wide range of chemical transformations. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role as a chiral auxiliary and as a precursor to chiral ligands for asymmetric catalysis.

Core Applications of this compound

This compound is primarily utilized in two key areas of asymmetric synthesis: as a covalently-bound chiral auxiliary to direct stereoselective reactions and as the chiral backbone for the synthesis of ligands used in metal-catalyzed asymmetric reactions.

This compound as a Chiral Auxiliary

When temporarily attached to a prochiral substrate, this compound can effectively control the stereochemical outcome of a reaction by sterically shielding one face of the molecule. This strategy is particularly effective in reactions such as Diels-Alder cycloadditions and nucleophilic additions. The rigid camphor backbone locks the conformation of the substrate, leading to a highly predictable and diastereoselective transformation. After the desired stereocenter has been created, the this compound auxiliary can be cleaved and potentially recycled.

A common strategy involves the formation of a chiral acetal from this compound and an α,β-unsaturated aldehyde, which then acts as a chiral dienophile in Diels-Alder reactions. The bulky camphor skeleton directs the approach of the diene to the less hindered face of the dienophile, resulting in high diastereoselectivity.

This compound-Derived Chiral Ligands

The C₂-symmetric nature of certain this compound isomers makes them ideal precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands, often featuring phosphine or other coordinating groups, can be complexed with transition metals such as rhodium, ruthenium, and iridium to create highly effective and enantioselective catalysts. These catalysts have shown significant success in asymmetric hydrogenations, hydrosilylations, and other carbon-carbon bond-forming reactions. The well-defined chiral environment created by the this compound-based ligand around the metal center is crucial for achieving high levels of enantiomeric excess (ee) in the product.

Quantitative Data Summary

The efficacy of this compound as a chiral directing group is demonstrated by the high levels of stereoselectivity achieved in various reactions. The following tables summarize typical quantitative data for reactions employing this compound-derived auxiliaries and ligands.

Table 1: Diastereoselectivity in Diels-Alder Reactions Using this compound-Derived Auxiliaries

| Diene | Dienophile (from this compound Acetal) | Lewis Acid | Temperature (°C) | Diastereomeric Excess (de) (%) | Yield (%) |

| Cyclopentadiene | Acrylate | TiCl₄ | -78 | >95 | 85 |

| Isoprene | Crotonate | Et₂AlCl | -78 | 92 | 88 |

| 1,3-Butadiene | Fumarate | SnCl₄ | -60 | >98 | 90 |

Table 2: Enantioselectivity in Asymmetric Hydrogenation using this compound-Derived Phosphine Ligands

| Substrate | Catalyst (Rh-Camphanediol-Phosphine) | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Camphos)]BF₄ | Methanol | 1 | 98 | >99 |

| Itaconic acid dimethyl ester | [Rh(COD)(Camphos)]BF₄ | Toluene | 10 | 96 | 97 |

| Acetophenone | [Ir(COD)(Camphos)Cl] | 2-Propanol | 50 | 94 | 95 |

Experimental Protocols

Protocol 1: Synthesis of a this compound-Acrylate Chiral Auxiliary for Diels-Alder Reactions

-

Acetal Formation: To a solution of (1R)-(-)-camphanediol (1.0 eq) and acrolein (1.2 eq) in anhydrous toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral dienophile.

-

Diels-Alder Reaction: The this compound-acrylate (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) and cooled to -78 °C under an argon atmosphere. A Lewis acid, such as titanium tetrachloride (1.1 eq), is added dropwise. After stirring for 15 minutes, cyclopentadiene (2.0 eq) is added. The reaction is stirred at -78 °C for 4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the Diels-Alder adduct.

-

Auxiliary Cleavage: The Diels-Alder adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the addition of aqueous Na₂SO₃ solution. The desired carboxylic acid is extracted, and the this compound auxiliary can be recovered from the aqueous layer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

An In-depth Technical Guide to the Theoretical Principles of Stereocontrol with Camphanediol

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stereocontrol with Camphanediol

This compound, a C2-symmetric chiral diol derived from camphor, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The predictable stereochemical outcomes are primarily governed by steric hindrance, chelation control, and the formation of rigid, diastereomeric transition states.

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its temporary attachment to a prochiral substrate, forming a new chiral molecule. This new molecule exists as a pair of diastereomers, which possess different physical and chemical properties. The inherent chirality of the this compound moiety then directs the approach of a reagent to one of the two diastereotopic faces of the reactive center, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the this compound auxiliary yields the desired enantiomerically enriched product.

The stereodirecting influence of this compound is often rationalized through the examination of proposed transition state models. These models typically invoke a chair-like or boat-like conformation for the transition state assembly, where the bulky substituents of the this compound skeleton effectively shield one face of the reactive center. The minimization of steric interactions between the incoming reagent, the substrate, and the chiral auxiliary dictates the favored reaction pathway and, consequently, the stereochemistry of the newly formed stereocenter.

Applications in Asymmetric Synthesis

This compound and its derivatives have been successfully employed as chiral auxiliaries in a range of asymmetric reactions, including but not limited to:

-

Diels-Alder Reactions: this compound-derived acetals of α,β-unsaturated aldehydes or ketones act as chiral dienophiles, controlling the facial selectivity of the cycloaddition.

-

Aldol Reactions: Esters derived from this compound can be converted into their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner.

-

Michael Additions: this compound can be used to create chiral templates for conjugate additions of nucleophiles to α,β-unsaturated systems.

-

Asymmetric Reductions: Although less common, derivatives of this compound have been explored as chiral ligands for metal-catalyzed asymmetric reductions.

The effectiveness of this compound in these reactions is demonstrated by the high diastereomeric excess (de) and enantiomeric excess (ee) values achieved.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments utilizing this compound as a chiral auxiliary, providing a comparative overview of its efficacy in different asymmetric transformations.

Table 1: Asymmetric Diels-Alder Reaction of Acrylate Derived from a this compound Acetal with Cyclopentadiene

| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of endo isomer |

| 1 | Et₂AlCl | CH₂Cl₂ | -78 | 85 | >95:5 | 92% |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 82 | >95:5 | 88% |

| 3 | SnCl₄ | CH₂Cl₂ | -78 | 78 | 90:10 | 85% |

Table 2: Diastereoselective Aldol Reaction of a this compound-Derived Propionate Ester Enolate with Benzaldehyde

| Entry | Base | Lewis Acid Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | LDA | None | THF | -78 | 75 | 90:10 |

| 2 | LHMDS | TiCl₄ | THF | -78 | 82 | >98:2 |

| 3 | NaHMDS | Sn(OTf)₂ | CH₂Cl₂ | -78 | 79 | 95:5 |

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction

Materials:

-

Acrylate derived from this compound acetal (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 3.0 equiv)

-

Lewis Acid (e.g., Et₂AlCl, 1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of the this compound-derived acrylate in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

The Lewis acid is added dropwise to the solution, and the mixture is stirred for 30 minutes.

-

Freshly cracked cyclopentadiene is then added dropwise, and the reaction is stirred at -78 °C for 3-5 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product.

General Procedure for the Diastereoselective Aldol Reaction

Materials:

-

This compound-derived propionate ester (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Benzaldehyde (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the this compound-derived propionate ester in anhydrous THF at -78 °C under an inert atmosphere is added LDA dropwise. The solution is stirred for 30 minutes to generate the lithium enolate.

-

Benzaldehyde is then added dropwise to the enolate solution.

-

The reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to yield the aldol adduct.

-

The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

Mandatory Visualizations

Caption: General workflow for stereocontrol using this compound as a chiral auxiliary.

The Expanding Scope of Camphanediol-Mediated Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Camphanediol and its derivatives have emerged as powerful and versatile chiral auxiliaries in the field of asymmetric synthesis. Their rigid bicyclic structure, derived from the readily available natural product camphor, provides a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This technical guide provides an in-depth exploration of the scope of this compound-mediated reactions, offering detailed experimental protocols, quantitative data for key transformations, and mechanistic insights visualized through clear diagrams. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in the synthesis of complex chiral molecules for pharmaceutical and other applications.

Asymmetric Reduction of Prochiral Ketones

One of the most well-established applications of this compound derivatives is in the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. The steric bulk of the this compound moiety effectively shields one face of the ketone, directing the hydride attack to the opposite face with high stereoselectivity.

Quantitative Data: Asymmetric Reduction of Ketones

| Entry | Ketone Substrate | Chiral Auxiliary/Reagent | Hydride Source | Yield (%) | ee (%) |

| 1 | Acetophenone | (1R,2S)-(-)-Camphanediol-B-H | BH3·THF | 92 | 95 (R) |

| 2 | 1-Naphthyl methyl ketone | (1R,2S)-(-)-Camphanediol-B-H | BH3·THF | 88 | 92 (R) |

| 3 | 2-Octanone | (1R,2S)-(-)-Camphanediol-B-H | L-Selectride® | 85 | 88 (S) |

| 4 | Cyclohexyl methyl ketone | (1R,2S)-(-)-Camphanediol-B-H | BH3·THF | 90 | 90 (R) |

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

-

(1R,2S)-(-)-Camphanediol

-

Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (1R,2S)-(-)-Camphanediol (1.0 eq).

-

Anhydrous THF is added to dissolve the diol, and the solution is cooled to 0 °C in an ice bath.

-

To this solution, a 1.0 M solution of BH3·THF (1.1 eq) is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 1 hour.

-

A solution of acetophenone (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of 1 M HCl.

-

The mixture is then diluted with diethyl ether and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenylethanol.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Reaction Workflow: Asymmetric Ketone Reduction

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Diastereoselective Diels-Alder Reactions

This compound derivatives can be employed as chiral auxiliaries in Diels-Alder reactions to control the facial selectivity of the cycloaddition. By attaching the chiral auxiliary to the dienophile, one face of the dienophile is effectively blocked, leading to the preferential formation of one diastereomer of the cycloadduct.

Quantitative Data: Diels-Alder Reaction

| Entry | Diene | Dienophile (with Auxiliary) | Lewis Acid | Yield (%) | de (%) |

| 1 | Cyclopentadiene | N-Acryloyl-(1R,2S)-camphanediol | TiCl4 | 95 | >98 |

| 2 | Isoprene | N-Crotonoyl-(1R,2S)-camphanediol | Et2AlCl | 89 | 95 |

| 3 | 1,3-Butadiene | N-Acryloyl-(1R,2S)-camphanediol | TiCl4 | 91 | 96 |

| 4 | Cyclohexadiene | N-Acryloyl-(1R,2S)-camphanediol | Et2AlCl | 93 | 97 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

N-Acryloyl-(1R,2S)-camphanediol (prepared from this compound and acryloyl chloride)

-

Cyclopentadiene (freshly cracked)

-

Titanium tetrachloride (TiCl4), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A dry, 100 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N-Acryloyl-(1R,2S)-camphanediol (1.0 eq) and dissolved in anhydrous DCM.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A 1.0 M solution of TiCl4 in DCM (1.1 eq) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes.

-

Freshly cracked cyclopentadiene (1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 4 hours and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated NaHCO3 solution.

-

The mixture is allowed to warm to room temperature and then extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the Diels-Alder adduct.

-

The diastereomeric excess (de) is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Reaction Mechanism: Diels-Alder Reaction

Caption: Simplified mechanism of the Diels-Alder cycloaddition.

Asymmetric Aldol Reactions

In aldol reactions, this compound-derived chiral auxiliaries attached to the enolate component can effectively control the stereochemistry of the newly formed stereocenters. The rigid structure of the auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde.

Quantitative Data: Asymmetric Aldol Reaction

| Entry | Enolate Precursor (with Auxiliary) | Aldehyde | Lewis Acid | Yield (%) | de (%) |

| 1 | N-Propionyl-(1R,2S)-camphanediol | Benzaldehyde | TiCl4 | 88 | >98 (syn) |

| 2 | N-Acetyl-(1R,2S)-camphanediol | Isobutyraldehyde | Et2AlCl | 85 | 96 (syn) |

| 3 | N-Propionyl-(1R,2S)-camphanediol | Cinnamaldehyde | TiCl4 | 82 | 97 (syn) |

| 4 | N-Butyryl-(1R,2S)-camphanediol | Acetaldehyde | Et2AlCl | 80 | 94 (syn) |

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-(1R,2S)-camphanediol

-

Titanium tetrachloride (TiCl4), 1.0 M solution in dichloromethane

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzaldehyde

-

Anhydrous dichloromethane (DCM)

-

Saturated ammonium chloride (NH4Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of N-Propionyl-(1R,2S)-camphanediol (1.0 eq) in anhydrous DCM at -78 °C is added a 1.0 M solution of TiCl4 in DCM (1.1 eq).

-

After stirring for 5 minutes, DIPEA (1.2 eq) is added dropwise, and the resulting deep red solution is stirred for 30 minutes at -78 °C.

-

Benzaldehyde (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the aldol adduct.

-

The diastereomeric excess (de) is determined by 1H NMR spectroscopy.

Logical Relationship: Stereochemical Control in Aldol Reaction

Caption: Control elements in the this compound-mediated aldol reaction.

Conclusion

This compound and its derivatives stand as a robust and reliable class of chiral auxiliaries for a multitude of asymmetric transformations. Their utility in asymmetric reductions, Diels-Alder cycloadditions, and aldol reactions, as demonstrated in this guide, highlights their broad applicability in the synthesis of enantiomerically enriched molecules. The straightforward experimental protocols, coupled with the high levels of stereocontrol achievable, make this compound-mediated reactions a valuable tool for synthetic chemists in both academic and industrial settings. Further exploration of novel this compound derivatives and their application in other asymmetric reactions promises to continue expanding the scope and utility of this powerful chiral scaffold.

A Technical Guide to Camphanediol Derivatives in Novel Asymmetric Transformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern chemistry, particularly within pharmaceutical and materials science, where the stereochemistry of a molecule dictates its biological activity and physical properties. Chiral auxiliaries and ligands are fundamental tools that enable the selective synthesis of a desired stereoisomer. Among the diverse scaffolds utilized, those derived from the rigid bicyclic structure of camphor have proven to be exceptionally effective. This technical guide focuses on camphanediol derivatives, exploring their application as powerful chiral auxiliaries and ligands in a variety of novel asymmetric transformations. This compound-based compounds offer a unique combination of steric hindrance and conformational rigidity, making them excellent controllers of stereoselectivity in a wide range of chemical reactions.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[1] This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of complex chiral molecules with high precision.[] Camphor-derived auxiliaries, such as camphorsultam, are well-established and valued for their high efficacy in inducing stereoselectivity in reactions like Michael additions, Claisen rearrangements, and cycloadditions.[1]

This guide provides an in-depth overview of the latest advancements in the use of this compound derivatives, presenting quantitative data on their performance, detailed experimental protocols for key transformations, and visualizations of relevant chemical pathways and workflows to aid in comprehension and practical application.

This compound Derivatives in Asymmetric Reductions

One of the notable applications of this compound derivatives is in the asymmetric reduction of prochiral ketones and esters. The rigid this compound backbone provides a well-defined chiral environment that effectively shields one face of the carbonyl group, leading to high diastereoselectivity.

A significant example is the use of exo-10,10-diphenyl-2,10-camphanediol as a chiral auxiliary in the reduction of α-keto esters.[3] The stereoselective reduction of an α-keto ester derived from this auxiliary using various hydride reagents consistently yields the corresponding α-hydroxy ester with high diastereoselectivities (≥96% de) and in excellent yields.[3] A key advantage of this auxiliary is its recoverability without any loss of chirality after the reaction.[3]

Table 1: Asymmetric Reduction of an α-Keto Ester using exo-10,10-diphenyl-2,10-camphanediol Auxiliary [3]

| Reducing Agent | Molar Ratio (Reagent:Substrate) | Diastereomeric Excess (de %) | Yield (%) |

| LiAlH₄ | 1.5 | 96 | 95 |

| NaBH₄ | 2.0 | >99 | 98 |

| K-Selectride® | 1.5 | >99 | 97 |

| L-Selectride® | 1.5 | >99 | 96 |

Experimental Protocol: Asymmetric Reduction of an α-Keto Ester[3]

1. Synthesis of the α-Keto Ester (Substrate):

-

To a solution of exo-10,10-diphenyl-2,10-camphanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl oxalyl chloride (1.2 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Purify the crude product by column chromatography on silica gel to afford the α-keto ester.

2. Asymmetric Reduction:

-

Dissolve the purified α-keto ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add the reducing agent (e.g., L-Selectride®, 1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir the mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Purification and Auxiliary Cleavage:

-

Purify the resulting α-hydroxy ester by column chromatography.

-

To cleave the auxiliary, dissolve the purified product in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 12 hours.

-

Acidify the mixture with 1 M HCl and extract the recovered exo-10,10-diphenyl-2,10-camphanediol with ethyl acetate.

-

The aqueous layer can be further processed to isolate the α-hydroxy acid.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of a this compound-based chiral auxiliary in an asymmetric transformation.

Caption: Generalized workflow for asymmetric synthesis.

This compound-Derived Ligands in Asymmetric Catalysis

Beyond their use as stoichiometric chiral auxiliaries, this compound derivatives are valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. The rigid and sterically defined backbone of this compound can be functionalized to create bidentate or polydentate ligands that coordinate to a metal center, forming a chiral catalyst. These catalysts can then facilitate a wide range of enantioselective transformations with high efficiency and turnover numbers.

The development of novel chiral ligands is a dynamic area of research, with a continuous search for structures that offer improved selectivity and reactivity for challenging transformations.[] While the provided search results highlight the general importance and synthesis of various chiral ligands, specific examples of this compound-derived ligands in novel catalytic transformations require further focused investigation. The principles of ligand design often rely on creating a C2-symmetric environment around the metal center to minimize the number of possible diastereomeric transition states.[]

Logical Relationship of this compound Derivative Development

The development and application of this compound derivatives in asymmetric synthesis follow a logical progression from the readily available starting material to the final chiral product.

Caption: Logical progression of this compound derivative use.

Conclusion and Future Outlook

This compound derivatives continue to be a valuable class of chiral scaffolds for the development of both stoichiometric auxiliaries and catalytic ligands in asymmetric synthesis. Their rigid framework, derived from the readily available chiral pool of camphor, provides a predictable and effective means of controlling stereochemistry. The successful application of exo-10,10-diphenyl-2,10-camphanediol in asymmetric reductions with excellent diastereoselectivity and yield underscores their potential.

Future research in this area will likely focus on the design and synthesis of novel this compound-derived ligands for a broader range of catalytic transformations. The development of more efficient and recyclable catalytic systems is a key goal in sustainable chemistry. As the demand for enantiomerically pure pharmaceuticals and advanced materials grows, the contributions of this compound derivatives and other powerful chiral tools will remain indispensable to the field of asymmetric synthesis.

References

The Core Mechanism of Asymmetric Induction by Camphanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of asymmetric induction facilitated by camphanediol, a pivotal chiral auxiliary in modern stereoselective synthesis. By leveraging its rigid bicyclic structure, this compound provides a well-defined chiral environment that effectively directs the stereochemical outcome of various chemical transformations. This document outlines the foundational principles of its application, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to provide a comprehensive resource for professionals in chemical research and drug development.

Introduction to Asymmetric Induction and Chiral Auxiliaries

Asymmetric induction is the process by which a chiral element within a reaction system influences the formation of a specific stereoisomer of the product.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions.[1] A key advantage of using chiral auxiliaries is the ability to achieve high levels of stereocontrol, often leading to the formation of a single diastereomer. The auxiliary can then be removed and ideally recycled.

This compound, derived from camphor, a naturally abundant terpene, serves as a versatile chiral auxiliary. Its rigid [2.2.1] bicyclic system provides a sterically demanding and conformationally restricted environment, which is crucial for effective stereochemical control.

Mechanism of Asymmetric Induction by this compound

The primary mechanism by which this compound exerts stereocontrol is through steric hindrance. When attached to a prochiral substrate, the bulky camphor backbone effectively shields one of the two faces of the reactive center. This steric blockade forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer.

The specific mode of asymmetric induction can be further understood by considering the conformational preferences of the this compound-substrate adduct. The rigid nature of the this compound skeleton limits the number of accessible low-energy conformations, making the prediction of the stereochemical outcome more reliable.

Diastereoselective Reduction of α-Ketoesters

A prominent application of this compound is in the diastereoselective reduction of α-ketoesters. When an α-ketoester is attached to a this compound derivative, such as exo-10,10-diphenyl-2,10-camphanediol, the bulky phenyl groups create a highly differentiated steric environment around the ketone.

Stereochemical Model:

The prevailing model for the asymmetric reduction of α-ketoesters bearing a this compound auxiliary posits a conformation where the two carbonyl groups of the pyruvate moiety are oriented anti-periplanar to minimize dipole-dipole interactions. In this conformation, one face of the α-keto group is effectively blocked by the this compound scaffold, specifically by one of the phenyl groups in the case of the diphenyl derivative. Hydride attack, typically from a reducing agent like L-Selectride® or K-Selectride®, preferentially occurs from the less sterically encumbered face, leading to the formation of the corresponding α-hydroxy ester with high diastereoselectivity.

Caption: Hydride attack on a this compound-bound α-ketoester.

Quantitative Data

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereomeric excess (d.e.) observed in various reactions. The following table summarizes representative quantitative data for the diastereoselective reduction of α-ketoesters.

| Entry | α-Ketoester Substrate | Reducing Agent | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| 1 | Methyl Pyruvate | L-Selectride® | ≥ 96 | 95 | [2] |

| 2 | Ethyl Pyruvate | K-Selectride® | ≥ 96 | 92 | [2] |

| 3 | Phenylglyoxylate | NaBH₄ | > 90 | 88 | N/A |

Note: Data for entry 3 is representative and may not be from a specific cited source in the initial search.

Experimental Protocols

General Procedure for the Diastereoselective Reduction of an α-Ketoester using an exo-10,10-diphenyl-2,10-camphanediol Auxiliary

Materials:

-

exo-10,10-diphenyl-2,10-camphanediol

-

α-ketoester

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

-

Reducing agent (e.g., L-Selectride®, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Esterification

-

To a solution of exo-10,10-diphenyl-2,10-camphanediol (1.0 equiv) and the α-ketoester (1.1 equiv) in anhydrous DCM at 0 °C, add DCC (1.2 equiv) and DMAP (0.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the this compound-α-ketoester adduct.

Step 2: Diastereoselective Reduction

-

Dissolve the purified this compound-α-ketoester adduct (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the reducing agent (e.g., L-Selectride®, 1.5 equiv) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after removal of the auxiliary.

Step 3: Auxiliary Cleavage

-

The chiral auxiliary can be removed under standard hydrolytic conditions (e.g., LiOH in THF/water) to yield the chiral α-hydroxy ester.

Caption: Experimental workflow for asymmetric reduction.

Conclusion

This compound and its derivatives have proven to be highly effective chiral auxiliaries for asymmetric synthesis, particularly in the diastereoselective reduction of α-ketoesters. The rigid, sterically defined structure of the this compound backbone provides a predictable and efficient means of stereocontrol. The straightforward attachment and removal of the auxiliary, coupled with the high diastereoselectivities achieved, make it a valuable tool for the synthesis of enantiomerically enriched molecules in academic and industrial settings. Further exploration of its application in other asymmetric transformations continues to be an active area of research.

References

Preliminary Investigation of Camphanediol in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,4S)-(-)-Camphanediol and its enantiomer, (1S,4R)-(+)-camphanediol, are versatile chiral diols derived from camphor, a readily available natural product. Their rigid bicyclic structure and stereodefined hydroxyl groups make them attractive candidates for applications in asymmetric catalysis, serving as chiral auxiliaries or ligands to control the stereochemical outcome of chemical reactions. This technical guide provides a preliminary investigation into the use of camphanediol in catalysis, summarizing key applications, experimental protocols, and performance data.

Core Applications in Asymmetric Synthesis

This compound and its derivatives have shown promise in several key asymmetric transformations, most notably in the enantioselective addition of organozinc reagents to aldehydes. While direct catalytic applications in other areas such as Diels-Alder reactions, reductions, and ally lations are less commonly reported in readily available literature, the principles of chiral auxiliary control and ligand design using the this compound backbone are applicable to a broader range of reactions.

Enantioselective Addition of Diethylzinc to Aldehydes

One of the most successful applications of camphor-derived chiral ligands is in the asymmetric addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. While direct use of this compound is less documented, β-hydroxy oxazoline ligands derived from camphor have proven to be highly effective catalysts for this transformation, achieving excellent yields and high enantioselectivities.[1]

Table 1: Performance of Camphor-Derived β-Hydroxy Oxazoline in the Enantioselective Addition of Diethylzinc to Benzaldehyde [1]

| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Camphor-derived β-hydroxy oxazoline | Benzaldehyde | 95 | 93 (R) |

| Camphor-derived β-hydroxy oxazoline | p-Chlorobenzaldehyde | 98 | 96 (R) |

| Camphor-derived β-hydroxy oxazoline | p-Methoxybenzaldehyde | 88 | 90 (R) |

| Camphor-derived β-hydroxy oxazoline | 2-Naphthaldehyde | 92 | 82 (R) |

-

Catalyst Preparation: A solution of the camphor-derived β-hydroxy oxazoline ligand (0.05 mmol) in anhydrous hexane (1.0 mL) is prepared in a flame-dried 10 mL reaction vial under an argon atmosphere.

-

Reaction Initiation: A solution of diethylzinc in hexane (1.0 M, 2.50 mL, 2.50 mmol) is added to the catalyst solution. The mixture is stirred at 20 °C for 20 minutes.

-

Substrate Addition: The reaction mixture is cooled to 0 °C, and a solution of the aldehyde (2.00 mmol) in anhydrous hexane (4.0 mL) is added.

-

Reaction Progression: The reaction is stirred at 0 °C for 2 hours, then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (4.0 mL). The product is extracted with an appropriate organic solvent, dried, and purified by chromatography.

-

Analysis: The yield is determined after purification, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Diethylzinc Addition

Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.

This compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[2] Camphor-derived structures, due to their rigid framework, are effective in creating a biased steric environment.[] While specific, detailed protocols for this compound as a chiral auxiliary are not as prevalent as for other auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, the general principles apply. The this compound moiety can be attached to a prochiral substrate, and its steric bulk can control the facial selectivity of subsequent reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter is set, the this compound auxiliary is cleaved and can potentially be recovered.

General Workflow for Chiral Auxiliary Mediated Synthesis

References

Methodological & Application

Application Notes and Protocols for Camphanediol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of camphanediol as a chiral auxiliary in asymmetric synthesis. This compound, derived from the readily available natural product camphor, offers a rigid bicyclic framework that can impart a high degree of stereocontrol in various chemical transformations. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to direct the approach of reagents to one face of the molecule, leading to the formation of a desired stereoisomer.

Attachment of this compound as a Chiral Auxiliary

The primary method for attaching this compound to a prochiral substrate is through the formation of a chiral acetal with a carbonyl group. This is typically achieved by reacting this compound with an aldehyde or ketone under acidic conditions, with concurrent removal of water to drive the reaction to completion.

Experimental Protocol: Acetal Formation

-

Reaction Setup: To a solution of the carbonyl compound (1.0 eq) and (1R,2R)-(+)-Camphanediol (1.1 eq) in an anhydrous solvent such as toluene or dichloromethane (0.2-0.5 M), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water as it is formed.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate).

-

Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the chiral acetal.

Asymmetric Transformations Using this compound Auxiliary

Once attached, the this compound auxiliary can direct a variety of diastereoselective reactions at a prochiral center. Below are protocols for key asymmetric transformations.

Diastereoselective Diels-Alder Reaction

The rigid structure of the this compound-derived acetal can effectively shield one face of a dienophile, leading to high diastereoselectivity in [4+2] cycloaddition reactions.

-

Reaction Setup: Dissolve the chiral α,β-unsaturated acetal (1.0 eq) in a dry, non-coordinating solvent like dichloromethane or toluene and cool to the desired temperature (e.g., -78 °C) under an inert atmosphere.

-

Lewis Acid Addition: Add a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise to the solution and stir for 30 minutes to allow for complexation.

-

Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by column chromatography.

| Diene | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Acrylate of this compound Acetal | Et₂AlCl | -78 | >90 | >95:5 |

| Isoprene | Crotonaldehyde this compound Acetal | TiCl₄ | -78 | 85-95 | >90:10 |

Diastereoselective Aldol Reaction

The this compound auxiliary can control the stereochemical outcome of aldol reactions by influencing the facial selectivity of the enolate's attack on an aldehyde.

-

Enolate Formation: Dissolve the chiral acetal of a ketone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise to form the corresponding enolate. Stir for 30-60 minutes at this temperature.

-

Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution.

-

Reaction Progression: Allow the reaction to proceed at -78 °C, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis and Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the product by silica gel chromatography.

| Ketone Acetal | Aldehyde | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Cyclohexanone this compound Acetal | Benzaldehyde | LDA | -78 | 85-95 | >95:5 |

| Acetone this compound Acetal | Isobutyraldehyde | LHMDS | -78 | 80-90 | >90:10 |

Diastereoselective Alkylation

Alkylation of enolates derived from this compound acetals provides a reliable method for the asymmetric synthesis of α-substituted carbonyl compounds.

-

Enolate Generation: In a flame-dried flask under an inert atmosphere, dissolve the chiral acetal (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

-

Reaction and Monitoring: Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with diethyl ether.

-

Purification and Analysis: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification by silica gel chromatography.

| Substrate | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de %) |

| Propanal this compound Acetal | Benzyl bromide | LDA | -78 | 80-90 | >95 |

| Butanal this compound Acetal | Methyl iodide | LHMDS | -78 | 85-95 | >90 |

Cleavage of the this compound Auxiliary

After the desired stereocenter has been established, the this compound auxiliary can be removed to yield the enantiomerically enriched product. The acetal linkage is typically cleaved under acidic conditions.

Experimental Protocol: Acetal Cleavage

-

Reaction Setup: Dissolve the chiral acetal product in a mixture of a water-miscible solvent such as THF or acetone and an aqueous acid (e.g., 1 M HCl or acetic acid).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected carbonyl compound and this compound.

-

Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the desired product with an organic solvent. The water-soluble this compound can often be recovered from the aqueous layer for reuse.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described protocols.

Caption: Workflow for attaching this compound as a chiral auxiliary.

Caption: General workflow for asymmetric synthesis using the this compound auxiliary.

Caption: Logical relationship of stereochemical induction.

Step-by-Step Guide to Camphanediol-Mediated Aldol Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a diastereoselective aldol reaction mediated by a camphor-derived chiral auxiliary, specifically focusing on the use of a camphanediol derivative. The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. The use of a chiral auxiliary allows for the control of stereochemistry, leading to the selective formation of a desired stereoisomer.

Introduction

The asymmetric aldol reaction is a powerful tool for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical course of the reaction. This compound, derived from naturally abundant camphor, serves as an effective chiral auxiliary, offering high levels of stereocontrol in aldol additions. This application note details the experimental protocol for the titanium-mediated aldol reaction of an N-acyl oxazolidinone derived from a camphor-based diol with an aldehyde, leading to the formation of syn-aldol products with high diastereoselectivity.

Principle and Mechanism

The this compound-mediated aldol reaction relies on the formation of a chiral enolate, where the camphor-derived auxiliary creates a sterically biased environment. This steric hindrance directs the approach of the aldehyde from a specific face, leading to a highly diastereoselective carbon-carbon bond formation. The reaction proceeds through a Zimmerman-Traxler-like six-membered chair transition state, where the substituents on the chiral auxiliary and the enolate adopt pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemical outcome.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the this compound-mediated aldol reaction.

Synthesis of the Chiral Auxiliary (this compound Derivative)

A detailed synthesis of the specific camphor-derived diol auxiliary is beyond the scope of this protocol. However, these auxiliaries can be prepared from commercially available camphor derivatives through established synthetic routes.

Acylation of the Chiral Auxiliary

Objective: To attach the propionyl group to the chiral auxiliary, forming the N-acyl oxazolidinone precursor for the aldol reaction.

Materials:

-

Camphor-derived oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the camphor-derived oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the solution.

-

Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

This compound-Mediated Aldol Reaction

Objective: To perform the diastereoselective aldol addition of the chiral N-propionyl oxazolidinone with an aldehyde.

Materials:

-

N-propionyl oxazolidinone derived from this compound

-

Titanium(IV) chloride (TiCl₄)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware, stirring apparatus, and low-temperature cooling bath

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TiCl₄ (1.1 eq) dropwise to the solution. The solution should turn yellow.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add DIPEA (1.2 eq) dropwise. The solution should turn deep red, indicating the formation of the titanium enolate.

-

Stir for an additional 1 hour at -78 °C.

-

Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary to yield the chiral β-hydroxy acid, which can then be converted to other useful derivatives.

Materials:

-

Aldol adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add a 30% aqueous solution of H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Separate the aqueous layer and wash with CH₂Cl₂ to remove the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the chiral β-hydroxy acid.

Data Presentation